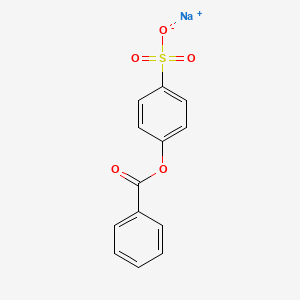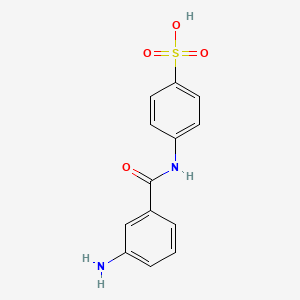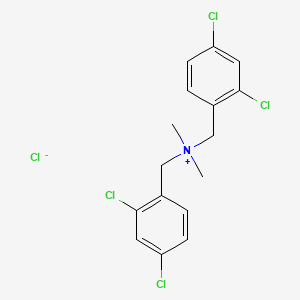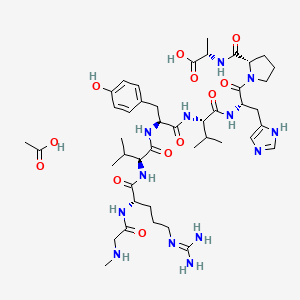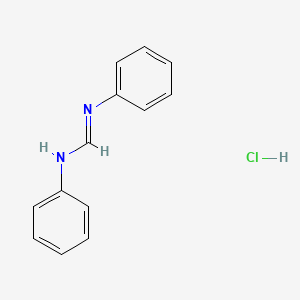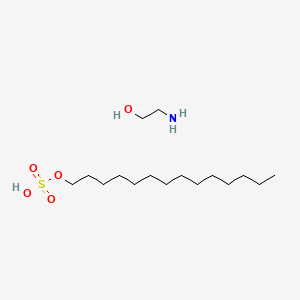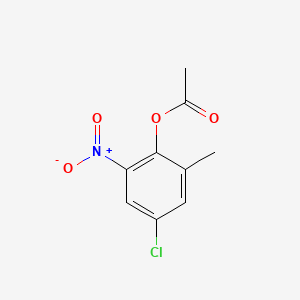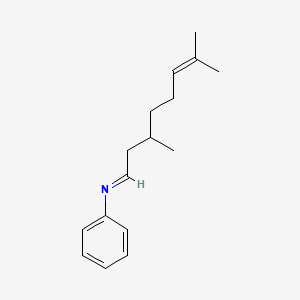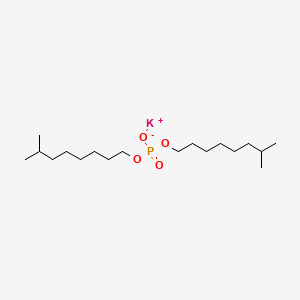
Potassium diisononyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium diisononyl phosphate: is an organophosphate compound with the molecular formula C18H38KO4P. It is a potassium salt of diisononyl phosphate, which is an ester of phosphoric acid and isononyl alcohol. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium diisononyl phosphate can be synthesized through the esterification of phosphoric acid with isononyl alcohol, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phosphoric acid and isononyl alcohol are mixed and heated. The reaction mixture is then neutralized with potassium hydroxide, and the product is purified through distillation or crystallization processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Potassium diisononyl phosphate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: This compound is relatively stable to reduction, but under specific conditions, it can be reduced to its corresponding alcohol and phosphate.
Substitution: It can participate in substitution reactions where the isononyl group can be replaced by other alkyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or other alkylating agents.
Major Products Formed:
Oxidation: Formation of isononyl phosphate and other oxidized derivatives.
Reduction: Formation of isononyl alcohol and potassium phosphate.
Substitution: Formation of substituted phosphates with different alkyl groups.
Scientific Research Applications
Chemistry: Potassium diisononyl phosphate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: In biological research, it is used as a dispersing agent for biological samples and as a component in buffer solutions.
Industry: In industrial applications, this compound is used in the formulation of detergents, lubricants, and emulsifiers. It is also used in the production of plasticizers and as an anti-corrosion agent.
Mechanism of Action
The mechanism of action of potassium diisononyl phosphate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of components. This property is particularly useful in industrial processes where emulsification and dispersion are required.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including hydrophobic and hydrophilic surfaces, to facilitate the formation of stable emulsions and dispersions. It does not have specific biological targets but acts through its physicochemical properties.
Comparison with Similar Compounds
- Potassium diethyl phosphate
- Potassium dibutyl phosphate
- Potassium dioctyl phosphate
Comparison:
- Potassium diisononyl phosphate has longer alkyl chains compared to potassium diethyl phosphate and potassium dibutyl phosphate, which provides it with better surfactant properties and higher hydrophobicity.
- Compared to potassium dioctyl phosphate, this compound has similar surfactant properties but may differ in terms of solubility and stability under different conditions.
Uniqueness: The unique aspect of this compound lies in its balance between hydrophobic and hydrophilic properties, making it an effective surfactant for a wide range of applications. Its longer alkyl chains provide enhanced stability and performance in industrial formulations.
Properties
CAS No. |
77963-82-7 |
|---|---|
Molecular Formula |
C18H38KO4P |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
potassium;bis(7-methyloctyl) phosphate |
InChI |
InChI=1S/C18H39O4P.K/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4;/h17-18H,5-16H2,1-4H3,(H,19,20);/q;+1/p-1 |
InChI Key |
JESCFYGSVKTQDC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCOP(=O)([O-])OCCCCCCC(C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


